molecular formula C24H20N4O4S B2758284 N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1021134-23-5

N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2758284
CAS RN: 1021134-23-5
M. Wt: 460.51
InChI Key: OTODOEHCZZZRMK-UHFFFAOYSA-N
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Description

N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C24H20N4O4S and its molecular weight is 460.51. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

One study focuses on the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base, highlighting their potential in photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II PDT mechanisms. This suggests their remarkable potential as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Another area of research involves the synthesis and evaluation of novel compounds for their anticancer activities. For instance, benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones were designed, synthesized, and found to exhibit moderate to good inhibitory activity against various cancer cell lines. Compound 9 was particularly noted for its activity, suggesting a potential pathway for cancer cell growth inhibition through the inhibition of tubulin polymerization (Kamal, Srikanth, Ashraf, Khan, Basha Shaik, Kalivendi, Suri, & Saxena, 2011).

Nematocidal Activity

Research on novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide group has revealed compounds with promising nematocidal activity against Bursaphelenchus xylophilus. Compounds from this study showed higher efficacy than commercial nematicides, indicating potential as lead compounds for the development of new nematicides (Liu, Wang, Zhou, & Gan, 2022).

Antimicrobial Agents

The synthesis and evaluation of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents demonstrate moderate activity against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi, as well as fungal strains. This suggests the potential use of similar compounds in developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).

properties

IUPAC Name

N-[4-[5-(4-methoxy-N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4S/c1-28(18-8-10-19(30-2)11-9-18)24-27-26-23(33-24)15-3-6-17(7-4-15)25-22(29)16-5-12-20-21(13-16)32-14-31-20/h3-13H,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTODOEHCZZZRMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)OC)C2=NN=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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